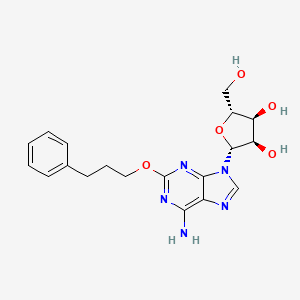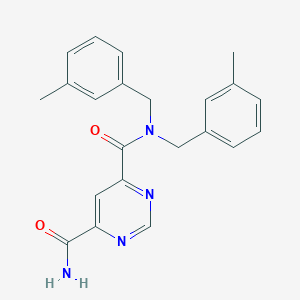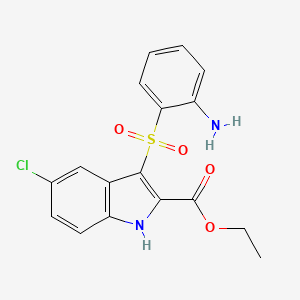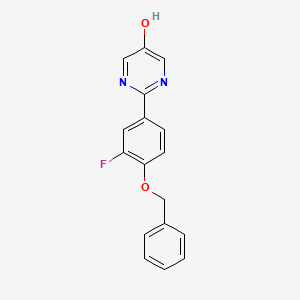methanone CAS No. 55933-66-9](/img/structure/B12920857.png)
[1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1h-pyrrol-3-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1h-pyrrol-3-ylmethanone is a complex organic compound that features a combination of cyclohexyl, phenyl, and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1h-pyrrol-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include cyclohexylamine, phenylacetic acid, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1h-pyrrol-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1h-pyrrol-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme active sites and understanding protein-ligand interactions .
Medicine
It can be used in the development of new drugs targeting specific biological pathways or diseases .
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1h-pyrrol-3-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding pockets of target proteins, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amino group.
Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.
Pyrrole: A basic heterocyclic compound with a five-membered ring containing one nitrogen atom.
Uniqueness
What sets 1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1h-pyrrol-3-ylmethanone apart from these similar compounds is its intricate combination of multiple functional groups and rings.
Properties
CAS No. |
55933-66-9 |
|---|---|
Molecular Formula |
C29H34N2O |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
[1-cyclohexyl-4-(cyclohexylamino)-5-phenylpyrrol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C29H34N2O/c32-29(23-15-7-2-8-16-23)26-21-31(25-19-11-4-12-20-25)28(22-13-5-1-6-14-22)27(26)30-24-17-9-3-10-18-24/h1-2,5-8,13-16,21,24-25,30H,3-4,9-12,17-20H2 |
InChI Key |
IOTOUGCBJVENNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(N(C=C2C(=O)C3=CC=CC=C3)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


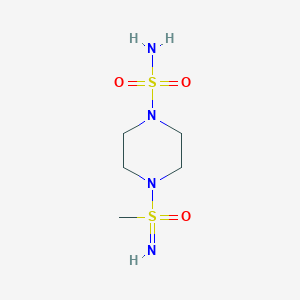
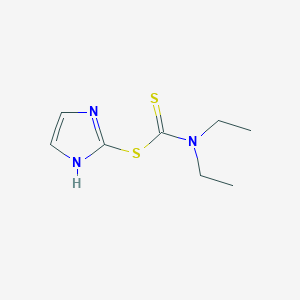
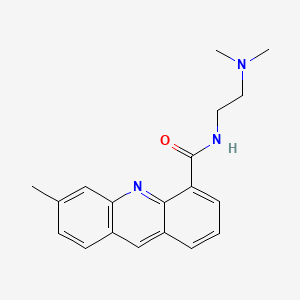
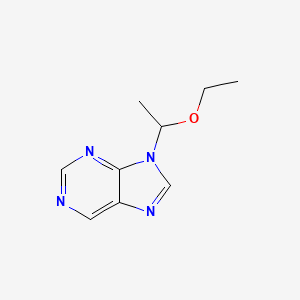
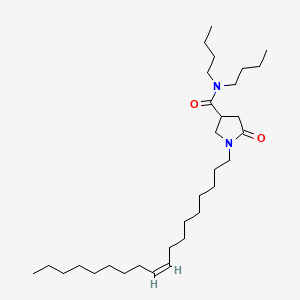
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)
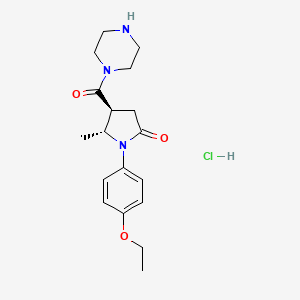
![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
